molecular formula C10H12N2O B1605221 1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone CAS No. 6639-92-5

1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone

Cat. No. B1605221
CAS RN: 6639-92-5
M. Wt: 176.21 g/mol
InChI Key: ULCUOMDKLGPXDF-UHFFFAOYSA-N
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Description

“1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone” is a derivative of 3,4-dihydroquinoxalin-2(1H)-one . These derivatives have been studied for their potential as activators of soluble guanylate cyclase (sGC), an enzyme involved in the regulation of various physiological processes .


Synthesis Analysis

The synthesis of these derivatives involves the reaction of 1,2,3,4-tetrahydroquinoxaline with corresponding sulfonyl chloride in the presence of TEA and DMAP in anhydrous DCM . The structural optimization of various designed compounds was guided by docking calculations of several known sGC agonists .


Molecular Structure Analysis

The molecular formula of “1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone” is C22H25N3O . The molecular weight is 347.45300 .


Chemical Reactions Analysis

These derivatives have been studied for their reactivity in the context of sGC activation . They were primarily designed to activate the heme-free sGC, but were unable to elicit cGMP generation on their own, suggesting they might act as inhibitors of the enzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone” are not fully detailed in the available resources. The molecular weight is 347.45300 .

Future Directions

The future directions for research on “1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone” and its derivatives could involve further exploration of their potential as sGC activators or inhibitors . This could include more detailed studies on their synthesis, reactivity, and biological activity.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinoxalin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCUOMDKLGPXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287105
Record name 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone

CAS RN

6639-92-5
Record name NSC48957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.186 mole (25 g) of 1,2,3,4-tetrahydroquinoxaline is dissolved in 250 ml of ethanol and 17.6 ml of acetic anhydride is added dropwise with stirring. The solution is then diluted with 750 ml of water and basified with 1N sodium hydroxide. The solution is extracted with chloroform, the organic extracts are dried and then evaporated to provide the solid product, 1-acetyl-1,2,3,4-tetrahydroquinoxaline.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoxaline obtained in Reference Example 26 (360 mg) in ethanol (10 ml), acetic anhydride (254 μl) was added dropwise under ice cooling and stirred at room temperature for 10 minutes. The reaction mixture was diluted with 1M aqueous sodium hydroxide (10 ml) and extracted with chloroform. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The desiccant was filtered off and the solvent was distilled off under reduced pressure to give the titled compound, i.e., 1-acetyl-1,2,3,4-tetrahydroquinoxaline (494 mg) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 26
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
254 μL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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